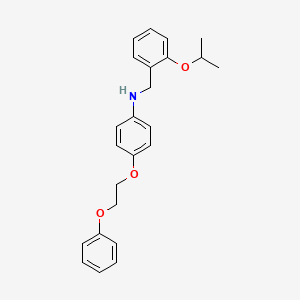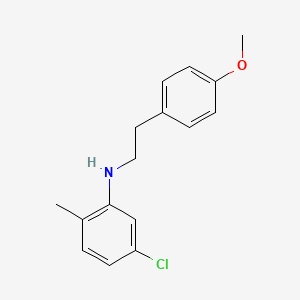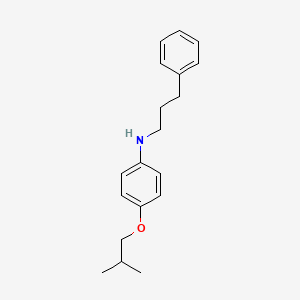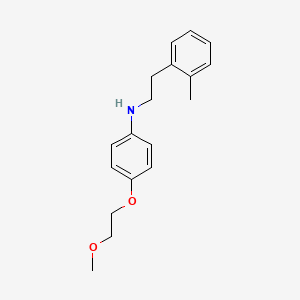
N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline
説明
N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline (IPBPA) is a heterocyclic organic compound commonly used in scientific research. It is a versatile compound that can be used in a variety of applications, including synthesis, drug development, and biological research. IPBPA has numerous advantages over other compounds, including its stability, low cost, and high solubility in a variety of solvents.
科学的研究の応用
N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline has numerous applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, pesticides, and other organic compounds. This compound has also been used in the development of drugs, including antifungal agents, anti-cancer drugs, and anti-inflammatory drugs. In addition, this compound has been used in the study of biochemical and physiological processes, such as enzyme inhibition and signal transduction.
作用機序
The mechanism of action of N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline is not well understood. However, it is believed that this compound binds to specific proteins, enzymes, or receptors in the body, which leads to changes in biochemical and physiological processes. In addition, this compound may also interact with other compounds, such as hormones, to produce a variety of effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, this compound has been shown to modulate the activity of certain proteins, such as the receptor tyrosine kinase (RTK) family. It has also been shown to affect the expression of certain genes, such as those involved in inflammation and cell death.
実験室実験の利点と制限
N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline has numerous advantages for lab experiments. It is relatively inexpensive and stable, making it easy to use in a variety of experiments. It is also highly soluble in a variety of solvents, making it easy to use in liquid-phase reactions. In addition, this compound is non-toxic and non-irritating, making it safe to use in laboratory settings.
However, this compound also has some limitations. It is not as selective as some other compounds, making it difficult to use in certain experiments. In addition, this compound can be difficult to purify, making it difficult to obtain high purity samples.
将来の方向性
There are numerous potential future directions for research involving N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline. One potential direction is to further explore its mechanism of action, as well as its effect on biochemical and physiological processes. In addition, further research into the synthesis and purification of this compound could lead to improved yields and lower costs. Finally, further research into the development of new compounds based on this compound could lead to the development of new drugs and other compounds with improved efficacy.
特性
IUPAC Name |
4-(2-phenoxyethoxy)-N-[(2-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO3/c1-19(2)28-24-11-7-6-8-20(24)18-25-21-12-14-23(15-13-21)27-17-16-26-22-9-4-3-5-10-22/h3-15,19,25H,16-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWGGVZCANFWSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CNC2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(2,4-Dimethylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385497.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isobutoxyaniline](/img/structure/B1385498.png)
![4-Chloro-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1385500.png)
![3-Butoxy-N-[2-(2-chlorophenoxy)ethyl]aniline](/img/structure/B1385501.png)
![5-Chloro-N-[3-(2-ethoxyethoxy)benzyl]-2-methylaniline](/img/structure/B1385502.png)
![3-Chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methoxyaniline](/img/structure/B1385503.png)
![3-Chloro-N-[2-(2-ethoxyethoxy)benzyl]-4-methoxyaniline](/img/structure/B1385505.png)

![N-[4-(Hexyloxy)benzyl]-1-ethanamine](/img/structure/B1385507.png)
![N-[4-(2-Methoxyethoxy)benzyl]-1-ethanamine](/img/structure/B1385508.png)
![N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine](/img/structure/B1385512.png)